molecular formula C11H11F3O B13049916 1-[2-(Trifluoromethyl)phenyl]-2-butanone

1-[2-(Trifluoromethyl)phenyl]-2-butanone

Cat. No.: B13049916
M. Wt: 216.20 g/mol
InChI Key: UZXAFHRIYWCVQD-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)phenyl]-2-butanone is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Trifluoromethyl)phenyl]-2-butanone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-(trifluoromethyl)benzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Trifluoromethyl)phenyl]-2-butanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-[2-(Trifluoromethyl)phenyl]-2-butanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]-2-butanone involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it a valuable candidate for drug development, as it can effectively reach its target sites within the body.

Comparison with Similar Compounds

    Fluoxetine: An antidepressant with a trifluoromethyl group.

    Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) containing a trifluoromethyl group.

    Fipronil: An insecticide with a trifluoromethyl group.

Uniqueness: 1-[2-(Trifluoromethyl)phenyl]-2-butanone is unique due to its specific combination of a trifluoromethyl group and a butanone moiety. This combination imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

1-[2-(trifluoromethyl)phenyl]butan-2-one

InChI

InChI=1S/C11H11F3O/c1-2-9(15)7-8-5-3-4-6-10(8)11(12,13)14/h3-6H,2,7H2,1H3

InChI Key

UZXAFHRIYWCVQD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC1=CC=CC=C1C(F)(F)F

Origin of Product

United States

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